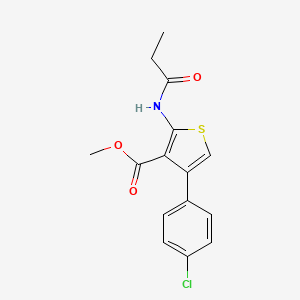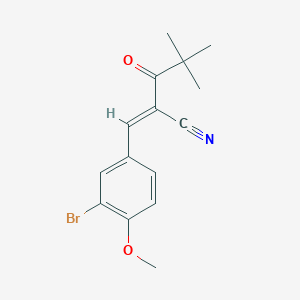
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and molecular biology. CPCA is a member of the acrylamide family, which is a group of organic compounds that possess a vinyl group and an amide group. The unique chemical structure of CPCA makes it an attractive candidate for scientific research, as it exhibits promising biological activities that can be further explored for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and DNA repair. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and altering gene expression. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase-dependent pathway, which leads to the degradation of cellular components and ultimately cell death. Additionally, this compound has been shown to inhibit cell proliferation by arresting the cell cycle at various stages, such as the G1 and G2/M phases. Furthermore, this compound has been shown to alter gene expression by modulating the activity of various transcription factors, such as NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it an attractive candidate for studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Furthermore, this compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One potential direction is the development of new drugs that target specific diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in various biological processes. Furthermore, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with improved biological activity and reduced toxicity. Overall, the study of this compound holds great promise for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be achieved through various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. In the Knoevenagel condensation reaction, 4-chlorobenzaldehyde and 3-hydroxybenzaldehyde are reacted with malononitrile in the presence of a catalyst, such as piperidine, to form this compound. The Michael addition reaction involves the reaction of 4-chlorobenzaldehyde and 3-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and molecular biology. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs that target specific diseases, such as Alzheimer's disease and Parkinson's disease. In molecular biology, this compound has been used as a tool to study the mechanisms of action of various enzymes and proteins.
Propiedades
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPMUPRSMEJEM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)

![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
